molecular formula C10H12N2O2Si B8683567 2-Nitro-5-((trimethylsilyl)ethynyl)pyridine

2-Nitro-5-((trimethylsilyl)ethynyl)pyridine

Cat. No.: B8683567
M. Wt: 220.30 g/mol
InChI Key: YISVKJAIWAOKKM-UHFFFAOYSA-N
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Description

2-Nitro-5-((trimethylsilyl)ethynyl)pyridine: is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of a nitro group (-NO2) at the second position and a trimethylsilanylethynyl group (-Si(CH3)3) at the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-5-((trimethylsilyl)ethynyl)pyridine typically involves the nitration of a pyridine derivative followed by the introduction of the trimethylsilanylethynyl group. One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and hydrogen sulfite (HSO3-) in water to yield 3-nitropyridine . The trimethylsilanylethynyl group can be introduced through a subsequent reaction with trimethylsilylacetylene under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-quality product.

Chemical Reactions Analysis

Types of Reactions: 2-Nitro-5-((trimethylsilyl)ethynyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2-Nitro-5-((trimethylsilyl)ethynyl)pyridine is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound can be used as a probe to study the interactions of nitro and trimethylsilanylethynyl groups with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive compounds.

Medicine: The nitro group is known for its bioactivity, and modifications of the pyridine ring can lead to compounds with enhanced therapeutic effects.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 2-Nitro-5-((trimethylsilyl)ethynyl)pyridine involves its interaction with molecular targets through its nitro and trimethylsilanylethynyl groups. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The trimethylsilanylethynyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 2-Nitro-5-((trimethylsilyl)ethynyl)pyridine is unique due to the presence of both nitro and trimethylsilanylethynyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it valuable for a wide range of applications in scientific research and industry.

Properties

Molecular Formula

C10H12N2O2Si

Molecular Weight

220.30 g/mol

IUPAC Name

trimethyl-[2-(6-nitropyridin-3-yl)ethynyl]silane

InChI

InChI=1S/C10H12N2O2Si/c1-15(2,3)7-6-9-4-5-10(11-8-9)12(13)14/h4-5,8H,1-3H3

InChI Key

YISVKJAIWAOKKM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CN=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-2-nitropyridine (1.00 g, 4.93 mmol) in N-methylpyrrolidinone (20 mL) were added trimethylsilyl acetylene (1.39 mL, 9.85 mmol), tetrakis(triphenylphosphine)palladium (0) (114 mg, 985 μmol), copper (I) iodide (37.5 mg, 197 μmol) and N,N-diisopropylethylamine (1.72 mL, 9.85 mmol) at room temperature, which was stirred under nitrogen atmosphere for 4 hours at 65° C. The reaction solution was partitioned into water and ethyl acetate at 0° C. The organic layer was washed with water and saturated aqueous sodium chloride, and dried over anhydrous magnesium sulfate, and the solvent was concentrated under a reduced pressure. The residue was purified by silica gel column chromatography (heptane:ethyl acetate=6:1) to obtain the title compound (490 mg, 45%).
Quantity
1 g
Type
reactant
Reaction Step One
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1.39 mL
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reactant
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1.72 mL
Type
reactant
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Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
114 mg
Type
catalyst
Reaction Step One
Name
copper (I) iodide
Quantity
37.5 mg
Type
catalyst
Reaction Step One
Yield
45%

Synthesis routes and methods II

Procedure details

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[Cu]I
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reactant
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Synthesis routes and methods III

Procedure details

To a NMP solution (20 mL) of 5-bromo-2-nitropyridine (1.00 g, 4.93 mmol) were added trimethylsilyl acetylene (1.4 mL), tetrakis(triphenylphosphine)palladium(0) (110 mg), copper(I) iodide (38 mg), and N,N-diisopropylethylamine (1.7 mL) at room temperature, which was stirred under a nitrogen atmosphere for 4 hours at 65° C. Water was added at 0° C. to the reaction solution, which was then extracted with ethyl acetate. The organic layer was washed with water and saturated brine, dried over anhydrous magnesium sulfate, and filtered, after which the solvent was evaporated from the filtrate under a reduced pressure. The residue was purified by silica gel column chromatography (heptane:ethyl acetate=6:1) to obtain the titled compound (490 mg).
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
110 mg
Type
catalyst
Reaction Step One
Name
copper(I) iodide
Quantity
38 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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